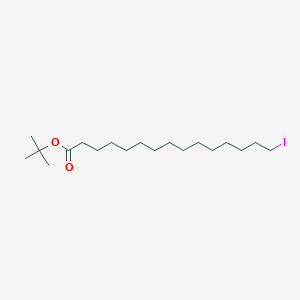

Tert-butyl 15-iodopentadecanoate

Description

Tert-butyl 15-iodopentadecanoate is a long-chain alkyl ester featuring a tert-butyl protecting group and an iodine substituent at the terminal carbon. Its structure combines the steric protection of the tert-butyl group with the reactivity of the iodide, enabling selective transformations in complex molecular architectures.

Properties

Molecular Formula |

C19H37IO2 |

|---|---|

Molecular Weight |

424.4 g/mol |

IUPAC Name |

tert-butyl 15-iodopentadecanoate |

InChI |

InChI=1S/C19H37IO2/c1-19(2,3)22-18(21)16-14-12-10-8-6-4-5-7-9-11-13-15-17-20/h4-17H2,1-3H3 |

InChI Key |

QEYUIEREFBLLAI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCCCCCI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 15-iodopentadecanoate typically involves the esterification of 15-iodopentadecanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 15-iodopentadecanoate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as halides or amines, under appropriate conditions.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The aliphatic chain can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Common Reagents and Conditions:

Substitution: Sodium iodide in acetone or other polar aprotic solvents.

Reduction: Lithium aluminum hydride in dry ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products:

Substitution: Formation of new esters or amides.

Reduction: Formation of 15-iodopentadecanol.

Oxidation: Formation of 15-iodopentadecanoic acid or other oxidized derivatives.

Scientific Research Applications

Tert-butyl 15-iodopentadecanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Potential use in the modification of biomolecules for imaging or therapeutic purposes.

Medicine: Investigated for its potential as a radiolabeled compound for diagnostic imaging.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 15-iodopentadecanoate involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the reactivity and stability of the compound. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical pathways .

Comparison with Similar Compounds

(a) Tert-butyl 6-(3-((Methylsulfonyl)oxy)-prop-1-en-1-yl)-1H-indole-1-carboxylate (Compound 15, )

- Synthesis: Similar to tert-butyl 15-iodopentadecanoate, this compound employs a tert-butyl ester group for stability during synthesis.

- Applications: While Compound 15 is tailored for indole-based drug intermediates, this compound’s long alkyl chain and iodine substituent make it more suitable for lipid membrane studies or radiopharmaceuticals.

(b) TPA-ester ()

- Structure: TPA-ester contains a triphenylamine (TPA) core linked to a tert-butyl ester, contrasting with the linear alkyl chain of this compound.

- Function : TPA-esters are designed for supramolecular materials (e.g., organic electronics), whereas the iodinated compound’s applications focus on biological systems or isotopic labeling .

(c) 15-Carboxymethyl-14-oxo-3,7,15-triaza-dispiro[5.1.5.2]pentadecane-3-carboxylic acid tert-butyl ester ()

- Physical Properties: This spirocyclic tert-butyl ester has a molecular weight of 278.327 g/mol, significantly lower than this compound (estimated >400 g/mol due to the 15-carbon chain and iodine). Its rigid structure limits solubility in nonpolar solvents, whereas the linear iodinated derivative likely exhibits higher lipid compatibility .

Physicochemical Properties

Notes:

- The iodine atom in this compound offers unique reactivity for halogen-bonding or isotopic labeling, absent in non-halogenated analogues .

- Tert-butyl esters generally enhance solubility in organic solvents compared to free carboxylic acids, as seen in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.